(+/-)-Bisoprolol-D7 hemifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Bisoprolol-D7 hemifumarate is a deuterated form of bisoprolol hemifumarate, a beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of bisoprolol due to its enhanced stability and reduced metabolic rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Bisoprolol-D7 hemifumarate involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Bisoprolol-D7 hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(+/-)-Bisoprolol-D7 hemifumarate is widely used in scientific research due to its enhanced stability and reduced metabolic rate. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of bisoprolol in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of bisoprolol.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on bisoprolol metabolism.
Clinical Research: Employed in clinical trials to evaluate the efficacy and safety of bisoprolol in various patient populations.
Mechanism of Action
(+/-)-Bisoprolol-D7 hemifumarate exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate, cardiac output, and blood pressure. The compound competitively inhibits the binding of catecholamines (e.g., adrenaline) to beta-1 receptors, thereby reducing the sympathetic stimulation of the heart . This mechanism helps in managing conditions such as hypertension, angina pectoris, and heart failure .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 adrenergic receptor blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with similar pharmacological properties.
Nebivolol: A newer beta-1 blocker with additional vasodilatory effects.
Uniqueness
(+/-)-Bisoprolol-D7 hemifumarate is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C40H66N2O12 |
---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*1D3,2D3,14D; |
InChI Key |
VMDFASMUILANOL-QNEOGBJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.